molecular formula C8H12O3 B14267466 Carbonic acid, 1-ethenylcyclopropyl ethyl ester CAS No. 130715-07-0

Carbonic acid, 1-ethenylcyclopropyl ethyl ester

Cat. No.: B14267466
CAS No.: 130715-07-0
M. Wt: 156.18 g/mol
InChI Key: LXXYBIJCLHGFPO-UHFFFAOYSA-N
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Description

Carbonic acid, 1-ethenylcyclopropyl ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is characterized by its unique structure, which includes a cyclopropyl group and an ethenyl group attached to the carbonic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 1-ethenylcyclopropyl ethyl ester can be achieved through the Fischer esterification process. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid . The reaction is as follows:

R-COOH+R’-OHR-COOR’+H2O\text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H}_2\text{O} R-COOH+R’-OH→R-COOR’+H2​O

In this case, the carboxylic acid is carbonic acid, and the alcohol is 1-ethenylcyclopropyl ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

Industrial production of esters, including this compound, often involves continuous processes where the reactants are fed into a reactor, and the products are continuously removed. This helps in shifting the equilibrium towards the ester formation. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 1-ethenylcyclopropyl ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.

Major Products Formed

    Hydrolysis: Carbonic acid and 1-ethenylcyclopropyl ethanol.

    Reduction: Primary alcohols.

    Transesterification: New esters with different alkoxy groups.

Scientific Research Applications

Carbonic acid, 1-ethenylcyclopropyl ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbonic acid, 1-ethenylcyclopropyl ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic acid, 1-ethenylcyclopropyl ethyl ester is unique due to its cyclopropyl and ethenyl groups, which impart distinct chemical properties and reactivity compared to simpler esters. These structural features can influence its interactions with biological molecules and its behavior in chemical reactions, making it a valuable compound for specialized applications .

Properties

CAS No.

130715-07-0

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(1-ethenylcyclopropyl) ethyl carbonate

InChI

InChI=1S/C8H12O3/c1-3-8(5-6-8)11-7(9)10-4-2/h3H,1,4-6H2,2H3

InChI Key

LXXYBIJCLHGFPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1(CC1)C=C

Origin of Product

United States

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